Cas no 1247369-69-2 (2-cyclopentylethanethioamide)

2-Cyclopentylethanethioamide is a specialized thiourea derivative characterized by its cyclopentyl substituent, which influences its reactivity and solubility profile. This compound is primarily utilized in organic synthesis as a versatile intermediate for the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. Its thioamide functional group offers distinct reactivity in nucleophilic and condensation reactions, enabling selective transformations. The cyclopentyl moiety enhances lipophilicity, making it useful in modifying physicochemical properties of target molecules. The compound exhibits stability under standard handling conditions and is compatible with a range of solvents, facilitating its integration into synthetic workflows. Its structural features make it valuable for medicinal chemistry applications, particularly in scaffold diversification.
2-cyclopentylethanethioamide structure
2-cyclopentylethanethioamide structure
商品名:2-cyclopentylethanethioamide
CAS番号:1247369-69-2
MF:C7H13NS
メガワット:143.24982047081
MDL:MFCD14694912
CID:4580425
PubChem ID:22141000

2-cyclopentylethanethioamide 化学的及び物理的性質

名前と識別子

    • 2-cyclopentylethanethioamide
    • Cyclopentaneethanethioamide
    • MDL: MFCD14694912
    • インチ: 1S/C7H13NS/c8-7(9)5-6-3-1-2-4-6/h6H,1-5H2,(H2,8,9)
    • InChIKey: MNTQEAZDFBBJHM-UHFFFAOYSA-N
    • ほほえんだ: C1(CC(N)=S)CCCC1

計算された属性

  • せいみつぶんしりょう: 143.07687059g/mol
  • どういたいしつりょう: 143.07687059g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 9
  • 回転可能化学結合数: 2
  • 複雑さ: 106
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 58.1Ų

じっけんとくせい

  • ゆうかいてん: NA

2-cyclopentylethanethioamide セキュリティ情報

2-cyclopentylethanethioamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C993010-10mg
2-cyclopentylethanethioamide
1247369-69-2
10mg
$ 50.00 2022-06-06
Enamine
EN300-201597-0.05g
2-cyclopentylethanethioamide
1247369-69-2 95%
0.05g
$101.0 2023-09-16
TRC
C993010-50mg
2-cyclopentylethanethioamide
1247369-69-2
50mg
$ 160.00 2022-06-06
AN HUI ZE SHENG Technology Co., Ltd.
CB000727580-5g
2-cyclopentylethanethioamide
1247369-69-2 95+%
5g
¥13708.00 2023-09-15
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01017806-5g
2-Cyclopentylethanethioamide
1247369-69-2 95%
5g
¥8925.0 2023-04-04
Enamine
EN300-201597-0.25g
2-cyclopentylethanethioamide
1247369-69-2 95%
0.25g
$216.0 2023-09-16
Enamine
EN300-201597-1g
2-cyclopentylethanethioamide
1247369-69-2 95%
1g
$528.0 2023-09-16
Enamine
EN300-201597-5g
2-cyclopentylethanethioamide
1247369-69-2 95%
5g
$1530.0 2023-09-16
1PlusChem
1P01B93W-250mg
2-cyclopentylethanethioamide
1247369-69-2 95%
250mg
$275.00 2025-03-19
1PlusChem
1P01B93W-1g
2-cyclopentylethanethioamide
1247369-69-2 95%
1g
$622.00 2025-03-19

2-cyclopentylethanethioamide 関連文献

2-cyclopentylethanethioamideに関する追加情報

Professional Introduction to 2-cyclopentylethanethioamide (CAS No. 1247369-69-2)

2-cyclopentylethanethioamide, identified by its Chemical Abstracts Service (CAS) number 1247369-69-2, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic thioamide derivative features a cyclopentyl group attached to an ethanethioamide backbone, making it a versatile building block for the development of novel therapeutic agents. The structural motif of this compound not only imparts unique physicochemical properties but also opens up diverse possibilities for medicinal chemistry applications.

The< strong>cyclopentyl moiety in 2-cyclopentylethanethioamide contributes to the steric and electronic environment of the molecule, influencing its reactivity and interactions with biological targets. This feature has been exploited in various research endeavors, particularly in the design of enzyme inhibitors and receptor modulators. The thioamide functional group, on the other hand, is well-known for its role in drug design due to its ability to form hydrogen bonds and participate in metal coordination, enhancing binding affinity and selectivity.

In recent years, there has been a surge in research focusing on thioamide derivatives as pharmacophores. Studies have demonstrated that these compounds can exhibit a broad spectrum of biological activities, including antiviral, antibacterial, anti-inflammatory, and anticancer properties. The< strong>2-cyclopentylethanethioamide structure has been particularly investigated for its potential in modulating protein-protein interactions and enzyme function. For instance, derivatives of this compound have shown promise in inhibiting proteases involved in viral replication and inflammatory pathways.

One of the most compelling aspects of 2-cyclopentylethanethioamide is its synthetic accessibility. The presence of both the cyclopentyl and thioamide groups provides multiple sites for functionalization, allowing chemists to tailor the molecule's properties for specific applications. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and organometallic transformations, have been employed to construct complex derivatives of this core structure. These techniques have enabled the preparation of analogues with enhanced pharmacological profiles and improved pharmacokinetic properties.

The pharmacological evaluation of 2-cyclopentylethanethioamide and its derivatives has revealed several interesting findings. In vitro studies have highlighted its potential as a scaffold for developing small-molecule inhibitors targeting key enzymes and receptors implicated in human diseases. Notably, researchers have reported the discovery of novel compounds derived from this scaffold that exhibit potent activity against enzymes such as carbonic anhydrase and matrix metalloproteinases (MMPs). These enzymes are involved in various physiological processes, including acid-base balance and tissue degradation, making them attractive therapeutic targets.

Furthermore, the< strong>cyclopentyl group in 2-cyclopentylethanethioamide has been shown to enhance oral bioavailability by reducing metabolic clearance. This property is particularly valuable in drug development, as it allows for more efficient delivery of therapeutic agents to their target sites. Computational modeling studies have also been instrumental in understanding the binding interactions between 2-cyclopentylethanethioamide derivatives and their biological targets. These studies provide insights into the molecular recognition processes and help guide the optimization of lead compounds towards higher efficacy and selectivity.

The versatility of 2-cyclopentylethanethioamide extends beyond its applications in drug discovery. It has also found utility in materials science and agrochemical research. For example, modified derivatives of this compound have been explored as precursors for synthesizing polymers with specialized properties, such as biodegradability and thermal stability. In agrochemistry, thioamide-based compounds have shown potential as herbicides and fungicides due to their ability to disrupt essential metabolic pathways in plants.

The future directions for research on 2-cyclopentylethanethioamide are promising and multifaceted. Continued exploration of its derivatives is expected to yield novel therapeutics with improved efficacy and reduced side effects. Additionally, interdisciplinary approaches combining computational chemistry with experimental pharmacology will further accelerate the discovery process. The integration of machine learning algorithms for virtual screening has already shown great promise in identifying promising candidates from large libraries of compounds.

In conclusion, 2-cyclopentylethanethioamide (CAS No. 1247369-69-2) represents a valuable scaffold for pharmaceutical innovation. Its unique structural features offer opportunities for designing molecules with diverse biological activities and improved pharmacokinetic profiles. As research progresses, this compound is likely to play an increasingly important role in the development of next-generation therapeutics across multiple therapeutic areas.

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